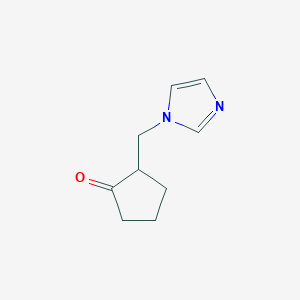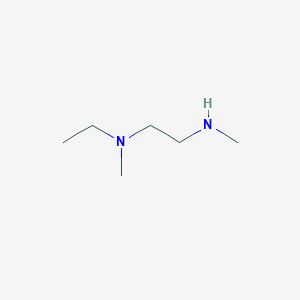
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Overview
Description
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is an organic compound with the molecular formula C6H16N2. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with an ethyl group and both nitrogen atoms are substituted with methyl groups. This compound is known for its utility in various chemical reactions and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is a nitrogen-containing organic compound . It is often used as a chelating agent in coordination compounds and as a catalyst in homogeneous catalysis . Therefore, its primary targets are metal ions in various biochemical reactions.
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction changes the chemical environment of the metal ions, influencing their reactivity and facilitating various chemical reactions .
Pharmacokinetics
As a small, polar molecule, it is expected to have good solubility in water and organic solvents . This property could influence its absorption and distribution in biological systems.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could influence the action, efficacy, and stability of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine. For instance, its solubility and reactivity could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine can be synthesized through several methods. One common approach involves the alkylation of N,N’-dimethyl-1,2-ethanediamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N,N’-dimethyl-1,2-ethanediamine and ethyl bromide or ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Procedure: The mixture is heated under reflux, allowing the ethyl group to attach to the nitrogen atom, forming N-Ethyl-N,N’-dimethyl-1,2-ethanediamine.
Industrial Production Methods
In industrial settings, the production of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes makes it useful in probing the active sites of enzymes.
Medicine
Although not widely used in medicine, derivatives of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine are explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.
Industry
Industrially, N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is employed in the production of polymers, resins, and as a curing agent for epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: Lacks the ethyl group, making it less bulky and potentially less reactive in certain contexts.
N,N’-Diethyl-1,2-ethanediamine: Contains two ethyl groups, which can increase steric hindrance and affect its reactivity.
Ethylenediamine: The parent compound without any alkyl substitutions, offering different reactivity and coordination properties.
Uniqueness
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and nucleophilicity. This makes it particularly useful in forming stable complexes with metals and participating in selective chemical reactions.
Properties
IUPAC Name |
N'-ethyl-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-8(3)6-5-7-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNOGJHLWDFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477968 | |
| Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98279-30-2 | |
| Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





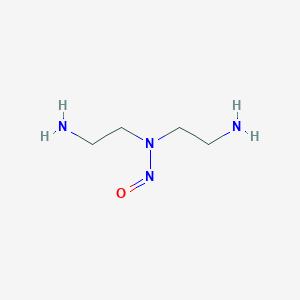

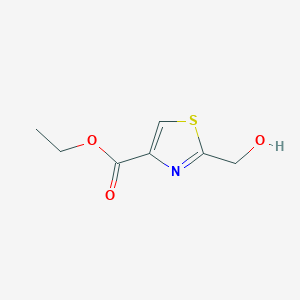

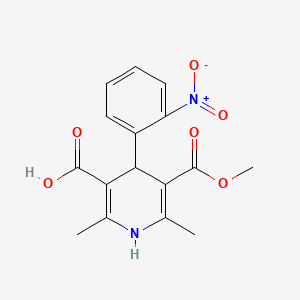


![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)


